molecular formula C11H14Cl2FN3 B1447658 [1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride CAS No. 1426291-52-2

[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

Cat. No. B1447658
CAS RN: 1426291-52-2
M. Wt: 278.15 g/mol
InChI Key: POEZFZFCCZMQQW-UHFFFAOYSA-N
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Description

“[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorophenyl group, which is a phenyl group substituted with a fluorine atom .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, 4-Fluorophenethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .


Molecular Structure Analysis

Imidazole is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively . It possesses intramolecular hydrogen bonding .

Scientific Research Applications

Analytical Chemistry Applications

  • Derivatization in Analytical Chemistry : The compound is used in a method for determining amino compounds using fluorescence detection. It is involved in a condensation reaction with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC-HCI), forming acidamides that are fluorescent and stable, aiding in high-performance liquid chromatography analysis (You et al., 2006).

Synthesis and Biological Activity

  • Synthesis of Novel Derivatives : A series of novel derivatives containing the 1H-imidazol-1-yl group has been synthesized, showing potential biological activities. These include antimicrobial activities and phosphodiesterase (PDE) inhibition, indicating the compound's relevance in drug discovery (Bukhari et al., 2013).
  • Anti-Inflammatory and Analgesic Activities : Derivatives of imidazol-1-ylacetic acid, including those with 4-fluorophenyl groups, have been shown to exhibit significant anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Khalifa & Abdelbaky, 2008).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Imidazoline derivatives, including those with halogen substitutions, have been investigated as corrosion inhibitors for mild steel in acidic solutions. This highlights the compound's potential in industrial applications (Zhang et al., 2015).

Electrophysiological Studies

  • Cardiac Electrophysiological Activity : N-substituted imidazolines, related to the queried compound, have been synthesized and examined for their activity in alpha- and beta-adrenergic systems. This points towards its potential application in cardiovascular research (Hamada et al., 1985).

Organic Synthesis

  • Solid-phase Parallel Synthesis : The compound is used in the solid-phase synthesis of dihydroimidazolyl dihydrobenzimidazol-2-ones, indicating its utility in the development of novel synthetic methodologies (Acharya et al., 2002).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, it’s likely that research into imidazole derivatives, including “[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride”, will continue to be a significant area of interest in the future.

properties

IUPAC Name

1-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.2ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;;/h2-7H,13H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEZFZFCCZMQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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